molecular formula C14H15NaO3PS B6359085 2-Diphenylphosphanylethanesulfonic acid sodium salt CAS No. 111831-39-1

2-Diphenylphosphanylethanesulfonic acid sodium salt

Cat. No. B6359085
CAS RN: 111831-39-1
M. Wt: 317.30 g/mol
InChI Key: KJHSVGSYGCJEOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Diphenylphosphanylethanesulfonic acid sodium salt (DPES) is an organic compound with a wide range of applications in the scientific community. It is a white to off-white crystalline powder, soluble in water and slightly soluble in alcohols. DPES is used in the synthesis of various organic compounds, as well as in the production of pharmaceuticals, agrochemicals, and other industrial products. It is also used in the production of detergents, dyes, and catalysts.

Scientific Research Applications

2-Diphenylphosphanylethanesulfonic acid sodium salt is widely used in the scientific community, primarily as a catalyst in organic synthesis. It is used in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and other industrial products. It is also used in the production of detergents, dyes, and catalysts. Additionally, 2-Diphenylphosphanylethanesulfonic acid sodium salt is used in the synthesis of polymers, in the production of polyurethanes, and in the synthesis of surfactants.

Mechanism of Action

2-Diphenylphosphanylethanesulfonic acid sodium salt acts as a Lewis acid, meaning that it can accept a pair of electrons from a Lewis base. This allows it to catalyze the formation of a new bond between two molecules. In addition, 2-Diphenylphosphanylethanesulfonic acid sodium salt can also act as a base, meaning that it can donate a pair of electrons to a Lewis acid. This allows it to catalyze the cleavage of existing bonds between two molecules.
Biochemical and Physiological Effects
2-Diphenylphosphanylethanesulfonic acid sodium salt has been found to have a number of biochemical and physiological effects. It has been found to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. It has also been found to have an inhibitory effect on the enzyme dihydrofolate reductase, which is involved in the synthesis of folic acid. Additionally, 2-Diphenylphosphanylethanesulfonic acid sodium salt has been found to have an inhibitory effect on the enzyme lipoxygenase, which is involved in the metabolism of fatty acids.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-Diphenylphosphanylethanesulfonic acid sodium salt in lab experiments is its low cost and easy availability. It is also easy to handle and store, and can be used in a variety of reactions. However, there are some limitations to using 2-Diphenylphosphanylethanesulfonic acid sodium salt in lab experiments. It is not very stable in acidic or basic conditions, and can be easily degraded by light and air. Additionally, it can react with other compounds, leading to the formation of unwanted byproducts.

Future Directions

In the future, 2-Diphenylphosphanylethanesulfonic acid sodium salt could be used in the synthesis of new pharmaceuticals, agrochemicals, and other industrial products. Additionally, it could be used in the synthesis of polymers, in the production of polyurethanes, and in the synthesis of surfactants. Additionally, further research could be done to explore the biochemical and physiological effects of 2-Diphenylphosphanylethanesulfonic acid sodium salt, as well as its potential applications in the medical field. Finally, further research could be done to explore the potential of using 2-Diphenylphosphanylethanesulfonic acid sodium salt as a catalyst in organic synthesis.

Synthesis Methods

2-Diphenylphosphanylethanesulfonic acid sodium salt is synthesized from the reaction of diphenylphosphinic acid (DPPA) with ethanesulfonic acid (ESA). The reaction is carried out in an aqueous solution at a temperature of about 80°C. The reaction results in the formation of a white solid, which is then filtered and dried to obtain the desired 2-Diphenylphosphanylethanesulfonic acid sodium salt product.

properties

InChI

InChI=1S/C14H15O3PS.Na/c15-19(16,17)12-11-18(13-7-3-1-4-8-13)14-9-5-2-6-10-14;/h1-10H,11-12H2,(H,15,16,17);
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJHSVGSYGCJEOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(CCS(=O)(=O)O)C2=CC=CC=C2.[Na]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NaO3PS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Diphenylphosphanylethanesulfonic acid;sodium salt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.